molecular formula C6H6ClNO2 B1371422 6-Chloro-5-methoxypyridin-3-ol CAS No. 1105933-54-7

6-Chloro-5-methoxypyridin-3-ol

Cat. No.: B1371422
CAS No.: 1105933-54-7
M. Wt: 159.57 g/mol
InChI Key: BDRZASDJWOUJSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methoxypyridin-3-ol can be achieved through several methods. One common approach involves the chlorination of 5-methoxypyridin-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxypyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Ketones or aldehydes.

    Reduction: Dechlorinated or demethoxylated pyridines.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxypyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The chlorine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets . The hydroxyl group can form hydrogen bonds, enhancing the compound’s interaction with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-methoxypyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups on the pyridine ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

6-chloro-5-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-5-2-4(9)3-8-6(5)7/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRZASDJWOUJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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